Benz(3,4)anthra(1,2-b)oxirene, 1a,11b-dihydro-
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Overview
Description
Benz[a]anthracene 5,6-oxide is an arene epoxide that is tetraphene which has undergone 1,2 addition of an oxygen atom to the double bond at the 5-6 position. It has a role as a mutagen. It is an arene epoxide and an organic heteropentacyclic compound. It derives from a hydride of a tetraphene.
Scientific Research Applications
Oxidative DNA Damage Studies
Benz(a)anthracene, a polycyclic aromatic hydrocarbon (PAH) and a structural relative of Benz(3,4)anthra(1,2-b)oxirene, has been studied for its ability to cause oxidative DNA damage. In a study by Seike et al. (2003), benz(a)anthracene-trans-3,4-dihydrodiol, a metabolite of benz(a)anthracene, was found to induce oxidative DNA damage including the formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine. This damage was enhanced by NADH and mediated by redox cycles involving hydrogen peroxide and copper ions.
Synthesis and Isomerization of Metabolites
Benz(3,4)anthra(1,2-b)oxirene and its related compounds have been synthesized and studied for their isomerization properties. Balani et al. (2001) investigated the synthesis and isomerization of arene oxide metabolites including dibenz(a,h)anthracene 3,4-oxide. They found that these compounds can undergo racemization and form oxepine isomers, suggesting potential in chemical and pharmaceutical research.
Application in Organic Electronics
Some derivatives of Benz(3,4)anthra(1,2-b)oxirene have shown promise in the field of organic electronics. Nakano et al. (2012) synthesized isomerically pure anthra[2,3-b:6,7-b']difuran, dithiophene, and diselenophene derivatives, which demonstrated significant field-effect transistor mobility. These findings indicate potential applications in high-performance organic semiconductors.
Liquid Crystal Display Dyes
Benz(3,4)anthra(1,2-b)oxirene derivatives have been explored as dyes for potential application in liquid crystal displays. Bojinov and Grabchev (2003) synthesized ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates, demonstrating their high orientation parameter in nematic liquid crystal, which suggests their suitability for use in liquid crystal displays.
Biodegradation Studies
The compound has been investigated for its biodegradation by microorganisms. Luo et al. (2020) studied the biodegradation of benz(a)anthracene by the green alga Chlamydomonas reinhardtii. The study demonstrated that the alga could efficiently degrade benz(a)anthracene, suggesting a potential for bioremediation of environmental pollutants.
properties
Product Name |
Benz(3,4)anthra(1,2-b)oxirene, 1a,11b-dihydro- |
---|---|
Molecular Formula |
C18H12O |
Molecular Weight |
244.3 g/mol |
IUPAC Name |
3-oxapentacyclo[9.8.0.02,4.05,10.013,18]nonadeca-1(19),5,7,9,11,13,15,17-octaene |
InChI |
InChI=1S/C18H12O/c1-2-6-12-10-16-15(9-11(12)5-1)13-7-3-4-8-14(13)17-18(16)19-17/h1-10,17-18H |
InChI Key |
APIRAYPNDXRJBP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C4=CC=CC=C4C5C(C3=CC2=C1)O5 |
synonyms |
5,6-epoxybenz(a)anthracene benz(a)anthracene-5,6-epoxide benzanthracene-5,6-oxide |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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